molecular formula C22H21N5O5S B12148575 N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-tri azol-3-ylthio)]acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-tri azol-3-ylthio)]acetamide

Cat. No.: B12148575
M. Wt: 467.5 g/mol
InChI Key: BKDBLHFKWVFCID-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide is a complex organic compound with a unique structure that includes acetylamino, methoxyphenyl, furyl, and triazolylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

    Formation of the acetylamino group: This step involves the acetylation of an amino group on a methoxyphenyl ring.

    Introduction of the furyl groups: Furyl groups are introduced through a series of reactions involving furfural or furfuryl alcohol.

    Formation of the triazolylthio group: This step involves the reaction of a triazole derivative with a thiol group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
  • N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H21N5O5S

Molecular Weight

467.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O5S/c1-14(28)23-15-7-8-18(30-2)17(11-15)24-20(29)13-33-22-26-25-21(19-6-4-10-32-19)27(22)12-16-5-3-9-31-16/h3-11H,12-13H2,1-2H3,(H,23,28)(H,24,29)

InChI Key

BKDBLHFKWVFCID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4

Origin of Product

United States

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